![molecular formula C17H20N4O5S B2836493 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1286728-19-5](/img/structure/B2836493.png)
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, an azetidine ring, a phenyl ring, and a morpholinosulfonyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions involving the corresponding precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The 1,2,4-oxadiazole and azetidine rings are likely to contribute to the rigidity of the molecule, while the morpholinosulfonyl group could introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions, while the azetidine ring can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
- Conclusion : These derivatives could serve as potential templates for novel antibacterial agents in crop protection .
- Results : In vivo toxicity studies in mice found the compound to be non-toxic at a concentration of 100 mg/kg .
Agricultural Biological Activities
Antifungal Properties
Non-Toxicity in Mice
HIV-1 Inhibition: (Related Compound):
Scintillating Materials and Dyestuff Industry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-12-18-16(26-19-12)14-10-20(11-14)17(22)13-2-4-15(5-3-13)27(23,24)21-6-8-25-9-7-21/h2-5,14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCPJJNOHADANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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